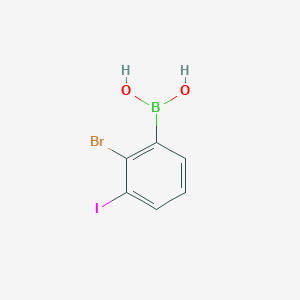

2-Bromo-3-iodophenylboronic acid

Description

BenchChem offers high-quality 2-Bromo-3-iodophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-iodophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-3-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJHIDMBOYUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)I)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Broader Context of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are organic compounds that contain a carbon-boron bond and have the general formula R−B(OH)₂. wikipedia.org They are widely recognized for their versatility, stability, and relatively low toxicity. mdpi.comnih.gov These characteristics have made them indispensable reagents in a multitude of organic transformations. mackenzie.brresearchgate.net

The most prominent application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. mdpi.comuwindsor.ca This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it has become a cornerstone of modern organic synthesis for constructing biaryl and multi-aryl systems found in pharmaceuticals and functional materials. mdpi.comnih.gov Beyond the Suzuki coupling, arylboronic acids participate in a variety of other important reactions, including Chan-Lam coupling for C-N and C-O bond formation, and conjugate additions. wikipedia.org

The reactivity of arylboronic acids can be fine-tuned by the nature of the substituents on the aromatic ring, allowing for a wide range of chemical diversity. researchgate.net This adaptability has led to their use in areas beyond traditional synthesis, such as in the development of new materials and in medicinal chemistry. mackenzie.br

Unique Aspects of Dihalo Substituted Arylboronic Acids in Synthetic Methodology

Dihalo-substituted arylboronic acids are a subclass of arylboronic acids that possess two halogen atoms on the aromatic ring. This structural feature provides a unique platform for sequential and site-selective cross-coupling reactions. nih.gov The differing reactivity of the carbon-halogen bonds (e.g., C-I vs. C-Br) allows for controlled, stepwise introduction of different molecular fragments.

For instance, the carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity difference enables chemists to selectively couple a substituent at the iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction. nih.gov This stepwise approach is highly valuable for the efficient synthesis of complex, unsymmetrical molecules from a single, readily available starting material.

Specific Significance of 2 Bromo 3 Iodophenylboronic Acid As a Polyfunctionalized Synthon

Direct Borylation Strategies for Dihaloarenes

Direct borylation methods introduce a boronic acid or boronic ester group onto a pre-existing dihalogenated aromatic ring. This approach is advantageous as it often utilizes readily available starting materials.

Transition Metal-Catalyzed Borylation Approaches (e.g., Miyaura Borylation)

The Miyaura borylation reaction is a powerful and widely used method for the synthesis of arylboronic esters from aryl halides. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups. alfa-chemistry.comorganic-chemistry.org

The general mechanism of the Miyaura borylation involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the catalyst. alfa-chemistry.com The choice of base is critical to the success of the reaction, with potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) being commonly employed to avoid competing Suzuki coupling. organic-chemistry.org

For the synthesis of a dihaloarylboronic acid like 2-bromo-3-iodophenylboronic acid, a key challenge is the selective borylation at one of the C-X bonds. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > Cl, allowing for regioselective borylation at the more reactive C-I bond of a starting material like 1-bromo-2-iodobenzene. sigmaaldrich.comtcichemicals.comnist.govoakwoodchemical.com

Table 1: Key Parameters of the Miyaura Borylation Reaction

| Parameter | Description | Common Examples |

| Catalyst | Palladium complex that facilitates the cross-coupling. | PdCl₂(dppf), Pd(PPh₃)₄ alfa-chemistry.com |

| Diboron Reagent | Source of the boryl group. | Bis(pinacolato)diboron (B₂pin₂) organic-chemistry.orgalfa-chemistry.com |

| Base | Activates the diboron reagent and facilitates the catalytic cycle. | Potassium acetate (KOAc), Potassium phenoxide (KOPh) organic-chemistry.org |

| Solvent | Provides the reaction medium. | Toluene, Dioxane, DMF |

| Substrate | Aryl or vinyl halide. | Aryl iodides, bromides, triflates wikipedia.org |

Recent advancements have focused on improving the efficiency and applicability of Miyaura borylation, including the development of new ligands and the use of alternative boron sources. nih.govorganic-chemistry.org

Metal-Free and Photoinduced Borylation Methods

In recent years, metal-free borylation methods have gained significant attention as more sustainable alternatives to transition metal-catalyzed processes. nih.govresearchgate.netsemanticscholar.org These methods often proceed via radical intermediates and can be initiated by light (photoinduced borylation). nih.govrsc.orgnih.gov

Photoinduced metal-free borylation of aryl halides can be achieved under mild conditions, often at room temperature, using visible light irradiation. rsc.orgdigitellinc.comrsc.org These reactions can be promoted by an in situ formed electron-donor-acceptor (EDA) complex between the aryl halide and a donor species. nih.govnih.gov This EDA complex, upon photoexcitation, can facilitate a single-electron transfer (SET) to the aryl halide, generating an aryl radical that then reacts with a diboron reagent. nih.gov

A variety of aryl halides, including bromides and iodides, can be borylated using these methods, with good functional group tolerance. nih.govrsc.org For dihaloarenes, the selective borylation can be influenced by the different bond dissociation energies of the carbon-halogen bonds. The protocol has been shown to be scalable and can even be performed in aqueous media, highlighting its green chemistry credentials. nih.govrsc.org

Table 2: Comparison of Borylation Strategies

| Feature | Transition Metal-Catalyzed (Miyaura) | Metal-Free Photoinduced Borylation |

| Catalyst | Palladium complexes alfa-chemistry.com | Often catalyst-free or uses an organic photosensitizer nih.govrsc.org |

| Reaction Conditions | Typically elevated temperatures | Often room temperature with light irradiation rsc.org |

| Mechanism | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination alfa-chemistry.com | Radical mechanism initiated by photoinduced electron transfer nih.govnih.gov |

| Advantages | Well-established, high yields, broad scope organic-chemistry.org | Avoids transition metal contamination, mild conditions, sustainable nih.gov |

| Challenges | Potential for metal contamination, cost of catalyst | Substrate scope and selectivity can be challenging |

Sequential Halogenation of Arylboronic Acid Precursors

An alternative synthetic route to dihaloarylboronic acids involves the sequential introduction of halogen atoms onto an existing arylboronic acid. This method offers a high degree of control over the substitution pattern.

Controlled Regioselective Halogenation Protocols

The regioselective halogenation of arylboronic acids allows for the precise placement of halogen substituents. The boronic acid group can act as a directing group, influencing the position of the incoming electrophilic halogen.

For instance, ipso-halogenation, where the boryl group is replaced by a halogen, is a powerful technique. nih.gov This transformation provides a route to aryl halides with a specific substitution pattern that might be difficult to achieve through direct electrophilic aromatic substitution. nih.gov Various reagents can be employed for this purpose, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), often in the presence of a catalyst or mediator. nih.gov

Silver(I)-mediated regioselective iodination and bromination of arylboronic acids has been reported as a mild and efficient method. researchgate.netnih.gov This approach allows for the synthesis of ortho-haloarylboronic acids, which are valuable intermediates. nih.gov

Strategic Introduction of Multiple Halogen Substituents

The synthesis of dihaloarylboronic acids like 2-bromo-3-iodophenylboronic acid can be envisioned through a multi-step process involving the strategic introduction of different halogens. For example, one could start with a monohalogenated arylboronic acid and introduce the second halogen atom regioselectively.

A recently developed protocol for the regioselective ortho-halogenation of N-aryl amides and ureas via oxidative halodeboronation demonstrates the potential of harnessing the reactivity of the boron group to control the position of halogenation. chalmers.sechalmers.se This method involves a carbonyl-directed borylation followed by a halodeboronation step, enabling the precise installation of a halogen at the ortho position. chalmers.sechalmers.se While this specific protocol applies to N-aryl amides and ureas, the underlying principle of using the boronic acid moiety to direct subsequent functionalization is a key strategy in the synthesis of complex substituted aromatics.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a powerful method for the formation of biaryl structures. youtube.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. youtube.com In the context of 2-bromo-3-iodophenylboronic acid, the presence of two different halogen atoms on the phenyl ring introduces a layer of complexity and opportunity for selective synthesis.

The general catalytic cycle for the Suzuki-Miyaura reaction is understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. uwindsor.canih.gov An aryl halide first undergoes oxidative addition to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. nih.gov This is followed by transmetalation with a boronic acid, often facilitated by a base, and subsequent reductive elimination from the resulting diarylpalladium complex to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Regioselective Mono-Coupling: Differential Reactivity of Bromine versus Iodine

A key feature of 2-bromo-3-iodophenylboronic acid in Suzuki-Miyaura reactions is the ability to achieve regioselective mono-coupling. This selectivity stems from the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium catalyst than the C-Br bond. illinois.edu This allows for the selective coupling at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. nih.gov

This differential reactivity allows for a stepwise approach to the synthesis of complex multi-substituted aromatic compounds. The initial, more facile coupling occurs at the C-I bond, followed by a second coupling at the more robust C-Br bond under potentially more forcing conditions or with a different catalyst system. nih.gov

Influence of Ligand Design on Halogen Selectivity

The choice of phosphine (B1218219) ligand in the palladium catalyst system plays a critical role in controlling the selectivity of the cross-coupling reaction. The steric and electronic properties of the ligand can influence the rate and selectivity of the oxidative addition step, thereby dictating which halogen is activated. nih.gov

For instance, less-hindered phosphine ligands, such as PPh3, can favor the activation of more reactive C-I bonds. nih.gov Conversely, the use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, has been shown to be highly effective in promoting the coupling of less reactive aryl chlorides and bromides. nih.govnih.gov By carefully selecting the ligand, chemists can fine-tune the reactivity of the catalyst to target a specific halogen, thus achieving high regioselectivity in the cross-coupling of dihalogenated substrates. nih.govnih.gov

In some cases, the use of more sterically demanding ligands can even reverse the expected selectivity, favoring the reaction at the less reactive position. nih.gov This highlights the power of ligand design in overcoming the inherent reactivity differences between C-X bonds.

Substrate Scope and Functional Group Tolerance in Selective Transformations

The selective Suzuki-Miyaura coupling of 2-bromo-3-iodophenylboronic acid and related dihaloarenes has been shown to be compatible with a wide range of functional groups. Modern catalyst systems exhibit high functional group tolerance, allowing for the coupling of substrates bearing esters, nitriles, nitro groups, and acyl groups. uwindsor.canih.gov

The reaction conditions, including the choice of base and solvent, can also be optimized to accommodate sensitive substrates. nih.govnih.gov For example, the use of milder bases like potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4) is common. nih.govnih.gov The ability to perform these reactions under relatively mild conditions preserves the integrity of various functional groups present in both the dihaloarene and the coupling partner.

The scope of compatible coupling partners is broad and includes a variety of aryl and heteroaryl boronic acids and their derivatives. nih.gov This versatility makes the selective mono-coupling of 2-bromo-3-iodophenylboronic acid a valuable tool for the synthesis of a diverse array of complex molecules, including those with applications in medicinal chemistry and materials science. nih.govresearchgate.net

Sequential and Double Cross-Coupling Strategies

The differential reactivity of the C-I and C-Br bonds in 2-bromo-3-iodophenylboronic acid provides an excellent platform for sequential and double cross-coupling reactions. nih.gov An initial Suzuki-Miyaura coupling can be performed selectively at the more reactive iodine position. The resulting bromo-iodophenyl derivative can then be subjected to a second, distinct cross-coupling reaction at the bromine position. nih.gov

This stepwise approach allows for the introduction of two different aryl or heteroaryl groups onto the aromatic ring in a controlled manner. The conditions for the second coupling may involve a different palladium catalyst, ligand, and/or higher reaction temperatures to activate the stronger C-Br bond. nih.gov One-pot procedures have also been developed where, after the initial coupling is complete, the second boronic acid and any necessary changes to the catalyst system are introduced to the same reaction vessel. nih.gov

Double cross-coupling, where both the C-I and C-Br bonds react in a single step, can also be achieved. This typically requires more forcing conditions and a catalyst system capable of activating both halogens, often employing bulky, electron-rich phosphine ligands. nih.gov

| Coupling Strategy | Description | Key Features |

| Regioselective Mono-Coupling | Selective reaction at the more reactive C-I bond. | Preserves the C-Br bond for further functionalization. |

| Sequential Cross-Coupling | Stepwise introduction of two different coupling partners. | High degree of control over the final product structure. |

| Double Cross-Coupling | Simultaneous reaction at both the C-I and C-Br bonds. | Efficient for the synthesis of symmetrically substituted biaryls. |

Mechanistic Investigations of Palladium-Catalyzed Selectivity

Mechanistic studies have provided valuable insights into the factors governing the selectivity of palladium-catalyzed cross-coupling reactions of dihaloarenes. rsc.orgillinois.edu The selectivity is primarily determined by the relative rates of oxidative addition of the different C-X bonds to the Pd(0) catalyst. illinois.edu

Kinetic studies have confirmed that the oxidative addition of aryl iodides is generally faster than that of aryl bromides, which in turn is faster than that of aryl chlorides. illinois.edu The nature of the phosphine ligand can significantly influence these rates. Sterically demanding ligands can alter the coordination number of the palladium species that undergoes oxidative addition, thereby affecting the selectivity. illinois.edu

Copper-Mediated/Catalyzed Cross-Coupling Reactions

While palladium catalysis dominates the landscape of cross-coupling reactions, copper-mediated and catalyzed systems have emerged as a valuable alternative and complement, particularly for certain types of transformations. mdpi.com Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. mdpi.com

In the context of organoboron reagents, copper catalysis can be employed for both homocoupling and cross-coupling reactions. mdpi.comnih.gov The mechanism of copper-catalyzed reactions involving boronic acids is believed to proceed through a B-to-Cu transmetalation step. nih.gov The presence of a base is often crucial for this process. mdpi.comnih.gov

Chan-Lam Type Couplings for C-Heteroatom Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds. wikipedia.org This reaction typically involves the cross-coupling of an arylboronic acid with an amine or an alcohol to produce the corresponding secondary aryl amine or aryl ether. nrochemistry.com Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed at room temperature and open to the air, offering a practical advantage. organic-chemistry.org The reaction's scope has been expanded to include a wide variety of N-H and O-H containing compounds, such as amides, carbamates, sulfonamides, and phenols. organic-chemistry.org

The generally accepted mechanism involves the formation of a copper(II) species which then undergoes transmetalation with the arylboronic acid. This is followed by coordination of the heteroatom nucleophile and subsequent reductive elimination from a Cu(III) intermediate to forge the new C-heteroatom bond and regenerate a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. nrochemistry.com In the context of 2-Bromo-3-iodophenylboronic acid, the boronic acid group would serve as the reactive site for this transformation, allowing for the selective introduction of an amino, ether, or thioether linkage at the C1 position, while leaving the two halogen atoms available for subsequent downstream functionalization.

| Bond Type Formed | Coupling Partner (Nucleophile) | Product Type |

| C-N | Amines, Anilines, Amides, Imides, Carbamates | Aryl Amines |

| C-O | Alcohols, Phenols, Carboxylic Acids | Aryl Ethers, Aryl Esters |

| C-S | Thiols, Thiophenols | Aryl Thioethers |

This table illustrates the types of carbon-heteroatom bonds that can be formed using the boronic acid moiety of 2-Bromo-3-iodophenylboronic acid via Chan-Lam type couplings.

Oxidative Homocoupling Reactions

Oxidative homocoupling is a reaction in which two molecules of a boronic acid couple to form a symmetrical biaryl structure. This process can be promoted by various transition metal catalysts, including palladium and copper, often in the presence of an oxidant. While sometimes a desired transformation for the synthesis of symmetrical molecules, the homocoupling of arylboronic acids can also occur as a competitive side reaction in other cross-coupling processes, such as Suzuki-Miyaura or gold-catalyzed couplings. nih.gov

For 2-Bromo-3-iodophenylboronic acid, a targeted oxidative homocoupling would yield 2,2'-dibromo-3,3'-diiodo-1,1'-biphenyl. The conditions for such a reaction would need to be carefully optimized to favor the homocoupling pathway over other potential reactions, such as protodeboronation (loss of the boronic acid group). The synthesis of biphenyls is a cornerstone of organic chemistry, as this structural motif is present in many pharmaceuticals and functional materials. researchgate.net

| Reactant | Catalyst/Conditions | Product |

| 2 x 2-Bromo-3-iodophenylboronic acid | Pd or Cu catalyst, Oxidant | 2,2'-Dibromo-3,3'-diiodo-1,1'-biphenyl |

This table shows the generalized reaction for the oxidative homocoupling of 2-Bromo-3-iodophenylboronic acid to form a symmetrical biphenyl (B1667301) derivative.

Other Prominent Cross-Coupling Methodologies

Beyond Chan-Lam and homocoupling reactions, the distinct reactivity of the bromo and iodo substituents on 2-Bromo-3-iodophenylboronic acid allows for its participation in a range of other important metal-catalyzed transformations.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. wikipedia.orgorganic-chemistry.org A key feature of palladium-catalyzed cross-coupling reactions is the differential reactivity of carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.

This reactivity difference is particularly advantageous when using substrates like 2-Bromo-3-iodophenylboronic acid. The greater reactivity of the C-I bond allows for the selective Sonogashira coupling of a terminal alkyne at the C3 position, leaving the C-Br bond at the C2 position intact for a subsequent, different cross-coupling reaction. libretexts.org This regioselectivity enables the controlled and stepwise introduction of different functional groups onto the aromatic ring. For instance, after an initial Sonogashira coupling at the iodo-substituted position, the remaining bromo-substituent could undergo a subsequent Suzuki, Heck, or Buchwald-Hartwig reaction.

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Feature |

| Sonogashira Coupling | 2-Bromo-3-iodophenylboronic acid | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Selective alkynylation at the C3 (iodo) position |

This table outlines the key components and outcome of a selective Sonogashira coupling with 2-Bromo-3-iodophenylboronic acid.

Alternative Metal-Catalyzed Cross-Couplings (e.g., Ru, Au)

While palladium and copper are the most common catalysts for cross-coupling, other transition metals have emerged as powerful alternatives, offering complementary reactivity and selectivity.

Ruthenium-Catalyzed Couplings: Ruthenium catalysts have been shown to be effective in various cross-coupling reactions. For instance, ruthenium can catalyze the cross-coupling of aldehydes with arylboronic acids to furnish the corresponding aryl ketones. rsc.org Applying this methodology to 2-Bromo-3-iodophenylboronic acid would involve the boronic acid moiety reacting with an aldehyde, providing a route to functionalized ketone derivatives while preserving the halogen atoms for further transformations.

Gold-Catalyzed Couplings: Gold catalysis has gained prominence for its unique ability to facilitate reactions, often under mild conditions. Gold catalysts can enable the cross-coupling of aryl iodides with various nucleophiles. researchgate.net For example, ligand-enabled gold catalysis has been successfully used for C(sp²)-O and C(sp²)-S bond formation by coupling aryl iodides with aliphatic alcohols and arylsulfonyl hydrazides, respectively. chemrxiv.orgnih.gov This presents a potential pathway for functionalizing the iodo group of 2-Bromo-3-iodophenylboronic acid with oxygen or sulfur nucleophiles, representing an alternative to the more traditional copper or palladium-based methods. researchgate.net

| Metal Catalyst | Reaction Type | Coupling Partners | Bond Formed |

| Ruthenium (Ru) | Ketone Synthesis | Arylboronic Acid + Aldehyde | C-C |

| Gold (Au) | Ether/Thioether Synthesis | Aryl Iodide + Alcohol/Thiol derivative | C-O / C-S |

This table summarizes examples of alternative metal-catalyzed cross-coupling reactions applicable to the different functional groups on 2-Bromo-3-iodophenylboronic acid.

Tandem and Cascade Reactions Incorporating 2-Bromo-3-iodophenylboronic Acid

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive transformations where each subsequent step occurs due to the functionality formed in the previous one, all within a single reaction vessel. wikipedia.org Such reactions are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. nih.gov

The trifunctional nature of 2-Bromo-3-iodophenylboronic acid makes it an exceptional substrate for designing tandem and cascade sequences. The differential reactivity of the iodo, bromo, and boronic acid groups can be exploited to achieve multiple, selective bond-forming events in a one-pot procedure. nih.gov

For example, a plausible and powerful tandem sequence could be initiated by a selective Sonogashira coupling at the more reactive C-I bond. Without isolating the intermediate, a second catalyst or set of conditions could be introduced to facilitate a Suzuki-Miyaura coupling at the C-Br bond. Finally, the boronic acid group could be used in a subsequent transformation, such as a Chan-Lam amination or an intramolecular cyclization. Such strategies have been used to construct complex heterocyclic systems, where an initial intermolecular coupling is followed by an intramolecular cyclization event. mdpi.commit.edu

| Step | Reaction Type | Reactive Site | Potential Coupling Partner |

| 1 | Sonogashira Coupling | C-I | Terminal Alkyne |

| 2 | Suzuki-Miyaura Coupling | C-Br | Arylboronic Acid |

| 3 | Chan-Lam Coupling | -B(OH)₂ | Amine or Alcohol |

This table outlines a hypothetical three-step tandem reaction sequence leveraging the distinct reactive sites of 2-Bromo-3-iodophenylboronic acid to rapidly build a complex, multi-substituted aromatic product.

Catalytic Roles and Mechanistic Insights of 2 Bromo 3 Iodophenylboronic Acid Derivatives

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acid catalysis is a powerful strategy in organic synthesis that leverages the ability of boronic acids to reversibly form covalent bonds with hydroxyl-containing functional groups, thereby activating them for subsequent reactions. ualberta.carsc.org This mode of catalysis is prized for its mild reaction conditions and high atom economy, as it often circumvents the need for stoichiometric activating agents that generate wasteful byproducts. ualberta.carsc.org Arylboronic acids, through their Lewis acidic boron center, can engage in both electrophilic and nucleophilic activation pathways. ualberta.ca

Catalytic Activation of Carboxylic Acids for Amidation and Cycloaddition Reactions

One of the most prominent applications of boronic acid catalysis is the direct formation of amide bonds from carboxylic acids and amines. umanitoba.ca This transformation is notoriously challenging to achieve directly without coupling agents due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. Arylboronic acids, particularly those with ortho-substituents, can efficiently catalyze this reaction. The catalytic cycle is generally believed to involve the formation of a key acylboronate intermediate through condensation of the carboxylic acid and the boronic acid catalyst. This intermediate is significantly more electrophilic than the free carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the catalyst.

The presence of an ortho-halogen, especially iodine, has been shown to dramatically accelerate amidation reactions. umanitoba.ca This "halogen effect" is attributed to the ability of the halogen to act as a hydrogen-bond acceptor, stabilizing the transition state of the amine addition to the acylboronate intermediate. While specific data for 2-bromo-3-iodophenylboronic acid is not extensively documented, the performance of closely related ortho-iodoarylboronic acids provides a strong indication of its potential efficacy. Research has shown that catalysts like 5-methoxy-2-iodophenylboronic acid are highly active, even at room temperature. umanitoba.ca

The following table showcases the catalytic efficiency of related ortho-iodoarylboronic acids in direct amidation, highlighting the high yields achievable under mild conditions.

| Carboxylic Acid | Amine | Catalyst (10 mol%) | Yield (%) | Reference |

| Phenylacetic acid | Benzylamine | ortho-Iodophenylboronic acid | 95 | umanitoba.ca |

| 4-Phenylbutyric acid | Benzylamine | 5-Methoxy-2-iodophenylboronic acid | 97 | umanitoba.ca |

| (E)-Cinnamic acid | Propargylamine | 5-Methoxy-2-iodophenylboronic acid | 98 | umanitoba.ca |

| Phenylacetic acid | Indole-3-ethylamine | ortho-Iodophenylboronic acid | 85 | umanitoba.ca |

Similarly, boronic acids catalyze cycloaddition reactions of unsaturated carboxylic acids. By activating the carboxylic acid, they facilitate reactions like Diels-Alder cycloadditions where the unsaturated acid acts as the dienophile. The Lewis acidity of the boron center enhances the electrophilicity of the α,β-unsaturated system, lowering the energy barrier for the cycloaddition to proceed.

Facilitation of Hydroxyl Group Functionalization

Arylboronic acids are versatile catalysts for the direct functionalization of hydroxyl groups in alcohols. ualberta.caorganic-chemistry.org This approach avoids the traditional two-step process of converting the alcohol into a better leaving group (like a halide or sulfonate) before substitution. The boronic acid catalyst activates the alcohol's C–O bond by forming a boronate ester, which facilitates its cleavage to generate a carbocationic intermediate under mild conditions. ualberta.ca This intermediate can then be trapped by a variety of nucleophiles.

This strategy is particularly effective for π-activated alcohols, such as benzylic and allylic alcohols, where the resulting carbocation is stabilized by resonance. ualberta.cabath.ac.uk The use of electron-deficient arylboronic acids often enhances catalytic activity due to their increased Lewis acidity, which promotes polarization and cleavage of the C–O bond. ualberta.ca While direct studies on 2-bromo-3-iodophenylboronic acid for this purpose are limited, the principles of BAC suggest its potential utility, particularly in reactions where fine-tuning of Lewis acidity and steric demand is crucial. organic-chemistry.orgnih.gov

Electronic and Steric Effects of Ortho-Halogen Substituents on Catalytic Activity

The substituents on the phenyl ring of an arylboronic acid catalyst play a critical role in modulating its activity. For catalysts like 2-bromo-3-iodophenylboronic acid, the ortho-bromo and meta-iodo groups exert significant electronic and steric influences.

Electronic Effects: Halogens are inductively electron-withdrawing, which generally increases the Lewis acidity of the boron center. A more Lewis acidic catalyst can more effectively activate substrates like alcohols and carboxylic acids. ualberta.ca However, in the case of ortho-iodoarylboronic acid catalyzed amidations, a counterintuitive electronic effect has been observed. Electron-donating groups on the catalyst's aromatic ring were found to enhance, not decrease, the reaction rate. umanitoba.ca This suggests that the mechanism is more complex than simple Lewis acid activation and that the electronic nature of the ortho-iodine substituent itself is crucial, possibly by enhancing its hydrogen-bonding capability in the transition state. umanitoba.ca The presence of both a bromo and an iodo group in 2-bromo-3-iodophenylboronic acid presents a complex electronic environment that could offer a unique balance of Lewis acidity and transition state stabilization.

Steric Effects: The presence of a bulky substituent at the ortho position, such as bromine or iodine, provides steric hindrance around the boronic acid moiety. This steric bulk can be beneficial as it can disfavor the formation of catalytically inactive boroxine (B1236090) trimers, thereby increasing the concentration of the active monomeric catalyst in solution. Furthermore, steric strain can be relieved upon substrate binding and transition state formation, accelerating the reaction. Theoretical studies on ortho-iodophenylboronic acid have attributed its high catalytic activity in amidation to a combination of steric effects and orbital interactions between the iodine and boron atoms.

Design Principles for Enhanced Catalytic Performance

The development of highly efficient boronic acid catalysts is guided by several key design principles, many of which are exemplified by the structure of di-halogenated phenylboronic acids.

Introduction of Ortho Substituents: As discussed, placing substituents at the ortho position is a primary strategy. These groups can prevent the formation of inactive boroxine species and can participate directly in the catalytic cycle through non-covalent interactions, such as the hydrogen bonding proposed for the ortho-iodine atom. umanitoba.ca

Tuning Lewis Acidity: The catalytic activity can be fine-tuned by altering the electronic properties of the aryl ring. While strongly electron-withdrawing groups increase Lewis acidity, which is beneficial for reactions like Friedel-Crafts alkylations, a more nuanced approach is needed for amidations where transition state stabilization by the ortho-substituent is key. ualberta.caumanitoba.ca The dual halogenation in 2-bromo-3-iodophenylboronic acid offers a unique electronic profile that could be advantageous.

Bifunctional Catalysis: Incorporating a Lewis basic site onto the boronic acid catalyst scaffold can lead to bifunctional catalysts that activate both the electrophile and the nucleophile simultaneously. For instance, an ortho-aminomethyl group can act as a Brønsted base to deprotonate one carboxylic acid, while the boronic acid moiety activates another as an electrophile.

Solvent and Additive Effects: The performance of a boronic acid catalyst can be significantly influenced by the reaction environment. For example, the use of molecular sieves is often essential in amidation reactions to remove water and drive the equilibrium towards the formation of the crucial acylboronate intermediate. umanitoba.ca Co-catalysts, such as Brønsted acids, have also been employed to work in concert with the boronic acid to enhance reactivity.

Computational Studies on Catalytic Mechanisms and Reactivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate mechanisms of boronic acid-catalyzed reactions. These studies provide insights into transition state geometries, reaction energy barriers, and the specific roles of substituents, which are often difficult to probe experimentally.

For arylboronic acid-catalyzed amidations, computational studies have been crucial in supporting the proposed mechanisms. They have helped to:

Confirm that the formation of a mono(acyloxy)boronic acid is the key intermediate and that its reaction with an amine is kinetically feasible.

Elucidate the rate-determining step, often identified as the cleavage of the C-O bond in the tetracoordinate acylboronate intermediate.

Quantify the stabilizing effect of the ortho-iodine substituent, showing how it can lower the activation energy barrier through hydrogen bonding in the transition state.

Analyze the balance between steric and electronic effects, explaining why ortho-substituted boronic acids are superior catalysts.

While specific computational studies on 2-bromo-3-iodophenylboronic acid are not widely published, the established models for ortho-haloarylboronic acids provide a robust framework for predicting its behavior. Such studies would be valuable to disentangle the combined steric and electronic contributions of the ortho-bromo and meta-iodo groups and to rationally design even more potent catalysts for a range of organic transformations.

Frontier Applications and Functionalization in Advanced Materials and Chemical Biology Research

Integration into Functional Organic Materials

The rigid phenyl scaffold and its versatile handles for chemical reactions make 2-bromo-3-iodophenylboronic acid a prime candidate for integration into functional organic materials. bldpharm.com Such materials are designed to have specific electronic, optical, or physical properties, driven by their precise molecular structure.

In the field of optoelectronics, phenylboronic acids serve as fundamental building blocks for creating the complex conjugated systems required for devices like Organic Light-Emitting Diodes (OLEDs). The boronic acid group is a key participant in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds to construct the light-emitting organic layers. chemenu.com The presence of heavy atoms like bromine and iodine in the structure of 2-bromo-3-iodophenylboronic acid can further influence the photophysical properties of the final material, potentially enhancing performance in applications such as phosphorescent OLEDs.

The structure of 2-bromo-3-iodophenylboronic acid is well-suited for applications in polymer chemistry. As a molecule with multiple reactive sites, it can act as a monomer or a cross-linking agent in the synthesis of specialized polymers. The ability to selectively react the iodo and bromo substituents allows for the controlled, step-wise construction of polymer chains, leading to materials with highly defined structures and properties.

Role in Molecular Recognition and Sensing Technologies

Boronic acids are renowned for their unique ability to interact with specific biological molecules, making them central to the development of advanced sensors and probes. nih.govmdpi.com

The boronic acid functional group has a remarkable and reversible affinity for compounds containing 1,2- or 1,3-diols. mdpi.com This interaction forms a stable cyclic ester, effectively "capturing" the target molecule. mdpi.com Many biologically crucial molecules, most notably saccharides (sugars) like glucose and fructose, feature this cis-diol arrangement. nih.gov Consequently, 2-bromo-3-iodophenylboronic acid can serve as a molecular recognition element, selectively binding to these important biological analytes from a complex mixture. nih.govmdpi.com The halogenated phenyl ring provides a robust framework for this interaction and offers sites for tethering the recognition unit to a larger diagnostic platform.

The binding event between a boronic acid and a diol can be engineered to produce a detectable signal, forming the basis of a chemical sensor or probe. mdpi.com By synthetically incorporating 2-bromo-3-iodophenylboronic acid into a larger molecular system, such as one containing a fluorescent reporter group, a probe can be constructed. When the boronic acid moiety binds to its target analyte (e.g., glucose), the local chemical environment changes, which can alter the fluorescence properties of the reporter, leading to a "turn-on" or "turn-off" light signal. The bromo and iodo groups on the scaffold provide convenient and distinct synthetic handles for attaching such reporter groups, facilitating the development of highly specific boron-containing probes for biological and environmental monitoring. nih.govmdpi.com

Utility as a Versatile Synthetic Scaffold for Complex Molecules

Perhaps the most significant contribution of 2-bromo-3-iodophenylboronic acid is its role as a versatile synthetic scaffold. nih.gov It provides a stable phenyl ring pre-functionalized with three distinct reactive centers: a boronic acid, a bromine atom, and an iodine atom. This "trifecta" of functionalities is a synthetic chemist's asset for building intricate molecular architectures.

The value of this scaffold lies in the principle of orthogonal reactivity. The carbon-iodine, carbon-bromine, and carbon-boron bonds exhibit different levels of reactivity toward various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). chemenu.comsigmaaldrich.com This allows for a highly controlled, stepwise synthesis strategy. A chemist can selectively react the most reactive site (typically the C-I bond) first, followed by a different reaction at the C-Br bond, and finally utilize the boronic acid group in a third distinct transformation. This sequential approach enables the precise and rational assembly of complex organic molecules that would be difficult to construct using other methods, cementing the role of 2-bromo-3-iodophenylboronic acid as a powerful and enabling building block in modern organic synthesis. smolecule.com

Precursors for Agrochemical Development

In the field of agrochemical development, the rational design of new herbicides, insecticides, and fungicides is crucial for improving crop yields and overcoming resistance. 2-Bromo-3-iodophenylboronic acid serves as an ideal scaffold for creating diverse libraries of candidate compounds for high-throughput screening. The ability to sequentially introduce different chemical moieties allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile.

The synthesis of novel agrochemicals often involves the construction of complex biaryl or heteroaryl structures, a task for which the Suzuki-Miyaura reaction is exceptionally suited. For instance, the boronic acid function of 2-Bromo-3-iodophenylboronic acid can be coupled with an appropriate aryl or heteroaryl halide. Subsequently, the remaining iodo and bromo groups can be subjected to further cross-coupling reactions, such as Sonogashira, Heck, or Buchwald-Hartwig amination, to build molecular complexity. This modular approach allows researchers to systematically explore the structure-activity relationships (SAR) of a new chemical class.

Table 1: Reactivity of Functional Groups in 2-Bromo-3-iodophenylboronic acid for Sequential Cross-Coupling

| Functional Group | Relative Reactivity in Pd-Catalyzed Coupling | Common Coupling Reactions | Potential Substituents to Introduce |

| Carbon-Iodine (C-I) | High | Suzuki, Sonogashira, Heck | Aryl, Heteroaryl, Alkynyl groups |

| Carbon-Bromine (C-Br) | Medium | Suzuki, Heck, Buchwald-Hartwig | Aryl, Heteroaryl, Amino groups |

| Boronic Acid (-B(OH)₂) | Varies (depends on reaction) | Suzuki-Miyaura | Aryl, Heteroaryl, Vinyl groups |

This table illustrates the general reactivity hierarchy enabling selective functionalization.

While direct examples in publicly accessible literature of commercial agrochemicals derived specifically from 2-Bromo-3-iodophenylboronic acid are not detailed, the principles of its application are well-established. The development of pyrazole-based insecticides, for example, often involves the coupling of halogenated precursors. A building block like 2-Bromo-3-iodophenylboronic acid would allow for the synthesis of trisubstituted phenyl-pyrazole derivatives, where the substituents can be optimized to enhance insecticidal potency and selectivity.

Building Blocks for Diverse Pharmaceutical Intermediates

The demand for novel molecular architectures in drug discovery makes 2-Bromo-3-iodophenylboronic acid a highly valuable intermediate. Its capacity for controlled, sequential functionalization is a powerful tool for medicinal chemists aiming to synthesize complex molecules, such as kinase inhibitors, which often feature highly substituted aromatic cores.

The synthesis of such pharmaceutical agents relies on the ability to rapidly generate analogues to explore and optimize interactions with a biological target. The step-wise modification of the 2-Bromo-3-iodophenylboronic acid core allows for the systematic variation of substituents around the phenyl ring.

A representative synthetic strategy could unfold as follows:

First Coupling (e.g., Suzuki or Sonogashira): The most reactive site, the C-I bond, is coupled with a desired fragment (R¹). This is typically achieved under milder conditions, preserving the C-Br bond and the boronic acid.

Second Coupling (e.g., Suzuki): The boronic acid is then reacted with a second aryl or heteroaryl halide (Ar-X) to form a biaryl structure.

Third Coupling (e.g., Buchwald-Hartwig or Heck): The least reactive C-Br bond is finally coupled with a third component (R²), such as an amine or an alkene.

This methodical approach provides access to a wide array of 1,2,3-trisubstituted benzene (B151609) derivatives, which are common motifs in pharmaceutical compounds. For example, in the synthesis of Rho-kinase (ROCK) inhibitors, a class of drugs investigated for cardiovascular diseases and cancer, highly substituted thiazole (B1198619) or indazole scaffolds are often required. The use of a precursor like 2-Bromo-3-iodophenylboronic acid would facilitate the construction of the core phenyl group with precisely placed substituents necessary for potent and selective inhibition.

Table 2: Hypothetical Sequential Synthesis of a Trisubstituted Pharmaceutical Intermediate

| Step | Starting Material | Reagent | Catalyst System (Example) | Product |

| 1 | 2-Bromo-3-iodophenylboronic acid | R¹-alkyne | Pd(PPh₃)₂Cl₂, CuI | 2-Bromo-3-(alkynyl-R¹)phenylboronic acid |

| 2 | Product from Step 1 | R²-Br | Pd(OAc)₂, SPhos | 2-Bromo-3-(alkynyl-R¹)-[1,1'-biphenyl]-x-ylboronic acid derivative |

| 3 | Product from Step 2 | R³-NH₂ | Pd₂(dba)₃, BINAP | Final trisubstituted product with amino, alkynyl, and aryl groups |

This table outlines a plausible, though hypothetical, reaction sequence demonstrating the utility of the title compound in creating complex pharmaceutical intermediates.

Advanced Computational and Theoretical Approaches to 2 Bromo 3 Iodophenylboronic Acid Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and reactivity of complex organic molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

In the context of 2-Bromo-3-iodophenylboronic acid, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. These fundamental properties are crucial for understanding the molecule's behavior in chemical reactions. For instance, the calculated partial charges on the carbon atoms bonded to the bromine and iodine atoms can indicate their relative susceptibility to nucleophilic or electrophilic attack.

Several studies have utilized DFT to investigate the structural and electronic properties of related phenylboronic acid derivatives. For example, research on 3-bromophenylboronic acid and other halogenated phenylboronic acids has demonstrated the utility of methods like B3LYP in predicting their stable conformers and vibrational spectra. researchgate.net These studies provide a foundation for understanding the more complex 2-Bromo-3-iodophenylboronic acid system. The electronic properties of similar aromatic compounds have also been successfully modeled using DFT, providing insights into their potential as optoelectronic materials. nih.gov

High-Level Calculations for Reaction Pathways and Transition States

To gain a deeper understanding of the reactivity of 2-Bromo-3-iodophenylboronic acid, high-level computational methods are employed to map out potential reaction pathways and identify the associated transition states. These calculations are critical for predicting the feasibility and kinetics of various transformations, such as cross-coupling reactions.

Methods like the integrated molecular orbital + molecular orbital (IMOMO) approach and high-level ab initio calculations can provide benchmark values for reaction enthalpies and barrier heights. nih.gov For instance, in studying the reactions of similar halogenated compounds, researchers have found that the choice of functional in DFT calculations significantly impacts the accuracy of the predicted energy barriers. nih.gov Ab initio molecular dynamics (AIMD) can further be used to simulate the dynamic evolution of reaction intermediates and transition states in a realistic solvent environment. acs.org

The investigation of dechlorination pathways in polychlorinated dibenzo-p-dioxins using DFT has shown that such reactions can proceed through different mechanisms, with the relative activation energies determining the favored pathway. nih.gov This type of analysis is directly applicable to understanding the selective dehalogenation of 2-Bromo-3-iodophenylboronic acid.

Prediction of Regioselectivity and Chemoselectivity in Polyhalogenated Systems

A key challenge in the synthetic application of polyhalogenated compounds like 2-Bromo-3-iodophenylboronic acid is controlling the regioselectivity and chemoselectivity of reactions. Computational chemistry offers powerful tools to predict which halogen atom will preferentially react under specific conditions.

DFT calculations can be used to model the transition states of competing reaction pathways, allowing for the prediction of the most likely product. For example, in the palladium-catalyzed cross-coupling of 2,6-dichloronicotinic acid, the regioselectivity was found to be tunable, a phenomenon that can be rationalized through computational modeling. nih.gov Similarly, DFT calculations have been used to explain the regioselectivity in the oxidative Heck arylation of electron-rich olefins with arylboronic acids, where electronic factors on the arylboronic acid play a crucial role. nih.gov

The concept of chemoselectivity is also critical. In reactions involving dihaloarylboronic acids, it is often desirable to selectively react at one halogen site while leaving the other intact for subsequent transformations. Computational studies on the palladium-catalyzed homologation of arylboronic acids have demonstrated the feasibility of chemoselective transmetalation, a process that can be understood and optimized through theoretical modeling. st-andrews.ac.uk

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations are invaluable for interpreting and predicting the spectroscopic properties of molecules, including vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the identification and characterization of 2-Bromo-3-iodophenylboronic acid and its derivatives.

State-of-the-art quantum chemical methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with DFT approaches, can provide highly accurate predictions of spectroscopic parameters. sns.it These methods have been successfully applied to halogenated pollutants to elucidate their structural and spectroscopic properties. sns.it The vibrational spectra of various substituted phenylboronic acids have been studied both experimentally and theoretically, with DFT calculations providing detailed assignments of the observed vibrational modes. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption and emission spectra. researchgate.net Such calculations can predict the wavelengths of maximum absorption and emission, which is crucial for understanding the photophysical properties of a molecule and its potential use in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes. The application of these methods to similar aromatic systems has shown good agreement between calculated and experimental spectra. researchgate.net

Exploration of Non-Covalent Interactions and Crystal Engineering Principles

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, play a crucial role in determining the three-dimensional structure of molecules in the solid state and in solution. wikipedia.org Understanding these interactions is fundamental to crystal engineering, the rational design of crystalline materials with desired properties.

For 2-Bromo-3-iodophenylboronic acid, the boronic acid moiety is a strong hydrogen bond donor and acceptor. The bromine and iodine atoms can also participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The interplay of these non-covalent interactions will govern the packing of the molecules in a crystal lattice.

Computational methods can be used to quantify the strength and directionality of these non-covalent interactions. For example, quantum chemical calculations can reveal the enhanced intramolecular noncovalent interactions that favor certain molecular conformations. nih.gov The study of non-covalent interactions is also critical in drug design, where the binding of a small molecule to a protein is governed by a network of these interactions. wikipedia.org While specific crystal engineering studies on 2-Bromo-3-iodophenylboronic acid are not widely reported, the principles have been applied to other organic molecules, such as adipic acid, to understand their crystallization behavior. nih.gov

Machine Learning and AI Applications in Predicting Reactivity of Dihaloarylboronic Acids

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting chemical reactivity and guiding synthetic discovery. nih.gov These data-driven approaches can identify complex relationships between molecular structure and reaction outcomes that may not be apparent from traditional analysis.

For dihaloarylboronic acids, ML models can be trained on large datasets of reactions to predict the regioselectivity and yield of cross-coupling reactions under various conditions. By learning from existing experimental data, these models can generalize to new, unseen substrates and reaction conditions, thereby accelerating the optimization of synthetic protocols. chemai.iorjptonline.org

The development of novel reaction representations, such as graph-based neural networks, allows AI models to directly learn from the two-dimensional structures of reactants. nih.gov This has led to significant improvements in the accuracy of reaction prediction. nih.gov ML models can also be used to predict fundamental chemical properties, such as electrophilicity and nucleophilicity, which are key descriptors of reactivity. nih.gov While the application of these advanced methods specifically to 2-Bromo-3-iodophenylboronic acid is still an emerging area, the success of ML and AI in predicting the reactivity of other organic molecules demonstrates their immense potential for this class of compounds. dartmouth.edumi-6.co.jp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.